N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure and Properties
The compound N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 306300-46-9) is a Schiff base derivative featuring a pyrazole core substituted with a 2,6-dichlorophenyl group and a methyl-phenyl moiety. Its molecular formula is C₁₇H₁₂Cl₂N₄O, with a molecular weight of 365.24 g/mol . Predicted physical properties include a density of 1.40±0.1 g/cm³ and a pKa of 10.69±0.46, indicating moderate solubility in polar solvents .
Synthesis and Applications This compound is synthesized via condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde under acidic conditions, a method analogous to other hydrazide-aldehyde Schiff base syntheses . It is commercially available from suppliers like Merck and Vitas-M Laboratory, with purity ≥90% .
Properties
Molecular Formula |
C18H14Cl2N4O |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O/c1-11-16(12-6-3-2-4-7-12)22-23-17(11)18(25)24-21-10-13-14(19)8-5-9-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
MACRBGCDIQOYIB-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Cyclocondensation with β-Keto Esters
The 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate intermediate is synthesized by reacting ethyl 3-oxo-2-phenylbutanoate with methylhydrazine in ethanol under reflux (Scheme 1). Nano-ZnO catalysis enhances regioselectivity for the 1,3,5-trisubstituted pyrazole, achieving yields >90%.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Ethyl 3-oxo-2-phenylbutanoate | 10 mmol | Ethanol, 78°C, 6 hr |
| Methylhydrazine | 12 mmol | Nano-ZnO (5 mol%) |
| Yield | 92% | Recrystallized (EtOH/H₂O) |
¹H NMR (400 MHz, DMSO-d6): δ 13.2 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 3.98 (q, J=7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃).
Hydrazide Formation via Nucleophilic Acyl Substitution
Hydrolysis and Hydrazinolysis
The ethyl ester intermediate undergoes sequential hydrolysis and hydrazinolysis:
-
Saponification : 1M NaOH in ethanol/water (1:1) at 80°C for 3 hr yields the carboxylic acid (95%).
-
Hydrazide Formation : Reacting the acid with hydrazine hydrate (3 eq) in THF under N₂ at 60°C for 12 hr produces 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (88% yield).
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Hydrazine Equivalents | 3.0 | Maximizes conversion |
| Solvent | THF | Prevents side products |
| Temperature | 60°C | Balances rate/degradation |
Schiff Base Condensation with 2,6-Dichlorobenzaldehyde
Acid-Catalyzed Imine Formation
The hydrazide reacts with 2,6-dichlorobenzaldehyde in ethanol containing glacial acetic acid (5 mol%) under reflux for 8 hr. The E-isomer predominates (>98%) due to thermodynamic control.
Reaction Parameters
| Component | Quantity | Purity |
|---|---|---|
| Hydrazide | 5 mmol | 99% (HPLC) |
| 2,6-Dichlorobenzaldehyde | 5.5 mmol | 97% |
| Catalyst | AcOH (5 mol%) | - |
| Yield | 85% | - |
Characterization Data
-
FT-IR (KBr) : 1654 cm⁻¹ (C=N), 1598 cm⁻¹ (C=O), 3250 cm⁻¹ (NH).
-
¹³C NMR (101 MHz, CDCl₃) : δ 163.2 (C=O), 154.8 (C=N), 135.1–127.3 (aromatic C), 21.4 (CH₃).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A telescoped approach combines pyrazole formation, hydrazinolysis, and Schiff base condensation in a single reactor using DMF as a polar aprotic solvent. While reducing purification steps, the yield drops to 68% due to competing side reactions.
Solid-Phase Synthesis on Wang Resin
Immobilizing the hydrazide on Wang resin enables iterative coupling with 2,6-dichlorobenzaldehyde. This method facilitates high-throughput screening but requires specialized equipment.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise | 85 | 99 |
| One-Pot | 68 | 95 |
| Solid-Phase | 72 | 97 |
Mechanistic Insights and Regiochemical Control
Pyrazole Cyclization Mechanism
The cyclocondensation proceeds via nucleophilic attack of methylhydrazine’s terminal NH₂ on the β-keto ester’s carbonyl, followed by dehydration and aromatization. Nano-ZnO stabilizes the transition state, favoring C-5 carboxylate substitution.
E/Z Selectivity in Schiff Base Formation
Protonation of the aldehyde oxygen generates an oxocarbenium ion, enabling hydrazide attack. The E-configuration results from minimized steric hindrance between the pyrazole’s phenyl group and dichlorophenyl ring.
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 2,6-Dichlorobenzaldehyde | 450 | 58 |
| Methylhydrazine | 320 | 27 |
| Nano-ZnO Catalyst | 120 | 10 |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will yield the corresponding amine and aldehyde.
Scientific Research Applications
Structural Characteristics
The compound features:
- Pyrazole Core : A well-established structure in medicinal chemistry.
- Dichlorophenyl Substituent : Enhances biological activity through increased lipophilicity and potential interactions with biological receptors.
- Hydrazone Linkage : Contributes to reactivity and may facilitate dual-targeting mechanisms in biological systems.
Pharmacological Properties
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits diverse biological activities, making it a candidate for drug development. Key areas of activity include:
- Antioxidant Activity : Demonstrated through various assays indicating its capacity to scavenge free radicals.
- Antimicrobial Activity : Effective against various pathogens, showcasing its potential as an antimicrobial agent.
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | Result |
|---|---|---|
| Antioxidant | DPPH Inhibition | Significant inhibition |
| Antimicrobial | Agar Diffusion Method | Effective against bacteria and fungi |
Potential Applications
- Pharmaceutical Development : The compound's unique structure suggests it could serve as a lead compound for new drugs targeting inflammatory diseases or cancer.
- Material Science : Its chemical properties may allow for applications in creating novel polymers or as ligands in coordination chemistry.
Study 1: Antioxidant and Antimicrobial Evaluation
A study evaluated the antioxidant and antimicrobial properties of a series of pyrazole derivatives, including this compound. The results indicated promising activity against various strains of bacteria and fungi, with a notable DPPH inhibition percentage suggesting strong antioxidant capabilities .
Study 2: Drug Development Potential
Research focused on the synthesis of derivatives of this compound highlighted its potential as a lead compound in drug development. The study demonstrated that modifications to the hydrazone moiety could enhance biological activity and selectivity towards specific molecular targets .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Moieties
Compound 1 : (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC)
- Substituents : 2,4-Dichlorophenyl instead of 2,6-dichlorophenyl.
- Key Findings :
- Single-crystal X-ray diffraction confirmed a planar geometry stabilized by intramolecular N–H⋯O hydrogen bonds .
- DFT calculations (B3LYP/6-311G**) revealed a dipole moment of 4.87 D in aqueous solution, indicating higher polarity than the 2,6-dichloro analog .
- Exhibited moderate antibacterial activity against E. coli and S. aureus due to enhanced electron-withdrawing effects of the 2,4-Cl substitution .
Compound 2 : N'-[(E)-(4-Ethoxyphenyl)methylene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Substituents : 4-Ethoxyphenyl (electron-donating group).
- Key Findings: The ethoxy group increases solubility in nonpolar solvents (predicted logP = 3.2 vs. 3.8 for the 2,6-Cl derivative) . Demonstrated weaker antimicrobial activity compared to halogenated analogs, highlighting the importance of electronegative substituents .
Modifications in the Heterocyclic Core
Compound 3 : 2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide
- Structural Change : Pyrazole replaced with a triazole-sulfanyl moiety.
- Key Findings: Higher molecular weight (538.49 g/mol) correlates with reduced bioavailability in preliminary ADMET studies .
Computational and Crystallographic Insights
- Target Compound: No crystallographic data are reported, but DFT models predict a twisted conformation between pyrazole and dichlorophenyl planes, reducing conjugation compared to E-DPPC .
- Solvation Effects : SCRF/IEFPCM calculations for E-DPPC indicate a solvation free energy of −25.3 kcal/mol in water, suggesting superior aqueous stability over analogs with bulky substituents .
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. Its structure incorporates a pyrazole ring with various functional groups, suggesting potential interactions with biological targets. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features:
- A pyrazole core that is well-established in medicinal chemistry.
- A dichlorophenyl substituent which may enhance biological activity through increased lipophilicity and potential interactions with biological receptors.
- A hydrazone linkage that contributes to its reactivity and may facilitate dual-targeting mechanisms in biological systems.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyrazole ring.
- Introduction of the dichlorophenyl group.
- Creation of the hydrazone linkage through condensation reactions.
Alternative methods include one-pot reactions that streamline the synthesis process.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential as a lead compound for drug development targeting inflammatory diseases and cancers. Key areas of activity include:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties by inhibiting various cancer-related pathways. For instance:
- Inhibition of BRAF(V600E) and EGFR pathways has been documented for similar pyrazole derivatives, suggesting potential efficacy against certain types of cancer .
Anti-inflammatory Properties
Pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The presence of a dichlorophenyl group may enhance these properties through improved binding affinity to target proteins involved in inflammatory responses .
Antimicrobial Activity
Several studies have reported antimicrobial activities associated with pyrazole derivatives. The structural features of this compound suggest it may also possess similar properties, potentially effective against various bacterial strains .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The unique combination of functional groups in this compound may allow for enhanced interactions with specific biological targets compared to other compounds within the same class.
Key Points in SAR:
- The dichlorophenyl moiety increases lipophilicity and potential receptor interactions.
- The hydrazone linkage may facilitate dual-targeting mechanisms.
Q & A
Q. Methodological Answer :
Crystallographic Refinement : Use SHELXL for high-resolution X-ray data refinement. Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD) .
DFT Optimization : Perform B3LYP/6-311G** calculations in gas phase and aqueous solution (via IEFPCM solvation model) to compare with experimental data .
Error Analysis :
- Check for thermal motion artifacts in X-ray data using displacement parameter (Ueq) analysis.
- Adjust DFT basis sets (e.g., 6-311++G**) to account for electron correlation effects in π-conjugated systems .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- FT-IR : Confirm hydrazone (-C=N-NH-) and carbonyl (C=O) groups via peaks at ~1600–1650 cm<sup>−1</sup> and ~1680 cm<sup>−1</sup>, respectively .
- <sup>1</sup>H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and hydrazide NH (δ 10–12 ppm) .
- ESI-MS : Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of 2,6-dichlorophenyl group) .
Advanced: How can molecular docking studies predict the interaction of this compound with biological targets (e.g., cannabinoid receptors)?
Q. Methodological Answer :
Target Selection : Use RCSB PDB to retrieve receptor structures (e.g., CB1 receptor, PDB ID: 5TGZ) .
Docking Software : Perform flexible docking with AutoDock Vina or Schrödinger Suite, adjusting grid parameters to cover the receptor’s active site .
Validation :
- Compare binding affinities with known ligands (e.g., anandamide, Δ<sup>9</sup>-THC) .
- Validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
Basic: What computational methods are suitable for studying electronic properties (e.g., HOMO-LUMO gaps)?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311G** to compute frontier molecular orbitals.
- Solvent Effects : Apply the SMD model to simulate aqueous environments .
- NBO Analysis : Examine charge transfer and hyperconjugation effects in the hydrazone linkage .
Advanced: How should researchers address contradictions in biological activity data across similar pyrazole-carbohydrazide derivatives?
Q. Methodological Answer :
Meta-Analysis : Compile data from structurally analogous compounds (e.g., 2,4-dichloro vs. 2,6-dichloro derivatives) to identify substituent effects .
Experimental Replication :
- Standardize assay conditions (e.g., cell lines, IC50 protocols) .
- Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
QSAR Modeling : Develop quantitative structure-activity relationship models to correlate electronic parameters (e.g., logP, dipole moments) with bioactivity .
Basic: What are the key challenges in achieving high yields during scale-up synthesis?
Q. Methodological Answer :
- Optimization Steps :
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates .
Advanced: How can researchers validate the anti-inflammatory mechanism of this compound using in vitro models?
Q. Methodological Answer :
Pathway Screening : Use Western blotting to assess NF-κB or COX-2 inhibition in LPS-stimulated macrophages .
Cytokine Profiling : Quantify TNF-α and IL-6 levels via ELISA in treated vs. untreated cells .
ROS Detection : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence assays .
Basic: What crystallographic databases are recommended for validating structural data?
Q. Methodological Answer :
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar hydrazone derivatives .
- CIF Validation : Use checkCIF (IUCr) to identify outliers in X-ray data (e.g., ADPs, R-factors) .
Advanced: How can AIM and NBO analyses elucidate intra/intermolecular interactions in this compound?
Q. Methodological Answer :
AIM (Atoms in Molecules) : Calculate bond critical points (BCPs) and Laplacian values (∇<sup>2</sup>ρ) to classify interactions (e.g., covalent vs. hydrogen bonds) .
NBO (Natural Bond Orbital) : Analyze second-order perturbation energies (E<sup>(2)</sup>) to quantify hyperconjugation (e.g., LP(N) → σ*(C-N)) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
